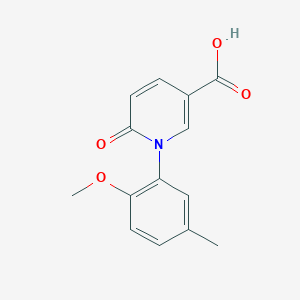

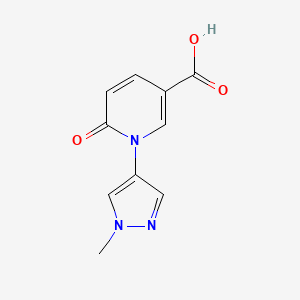

1-(2-Methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Descripción general

Descripción

The compound is a pyridine derivative with a carboxylic acid group, a ketone group, and a 2-methoxy-5-methylphenyl group attached. Pyridines are aromatic heterocyclic compounds, similar to benzene but with one CH replaced by a nitrogen atom . The methoxy and methyl groups on the phenyl ring and the carboxylic acid group attached to the pyridine ring could potentially influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyridine and phenyl rings, the polar carboxylic acid and ketone groups, and the ether group in the methoxy substituent .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The ketone could undergo reactions typical of carbonyl groups, such as nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in strong hydrogen bonding, influencing its solubility and boiling point .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Heterocyclic Derivative Syntheses : This compound is involved in the synthesis of various heterocyclic derivatives like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These syntheses are facilitated by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, yielding satisfactory results under specific conditions (Bacchi et al., 2005).

Applications in Fluorescent Labeling

- Fluorescent Labeling Reagent : A derivative of this compound, 6-Methoxy-4-quinolone, exhibits strong fluorescence in a wide pH range, making it a novel fluorophore useful for biomedical analysis. It shows high stability against light and heat, and its derivative has been utilized for the determination of carboxylic acids (Hirano et al., 2004).

X-ray Diffraction Analysis

- X-ray Powder Diffraction Data : The compound has been characterized through X-ray powder diffraction analysis. This kind of analysis provides valuable information on its structural properties, which is crucial in the synthesis of various pharmaceuticals (Wang et al., 2017).

Medical Applications

- Treatment and Nursing Application : A heterocycle compound related to this chemical has been synthesized and applied in the treatment and nursing of children's bronchial pneumonia. Its biological activity was assessed through molecular docking simulation, indicating significant potential in medical applications (Ding & Zhong, 2022).

Antimicrobial Activity

- Antimicrobial Agents : Related quinoline derivatives have been synthesized and screened for their antimicrobial properties. Some compounds have shown significant activity against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-methoxy-5-methylphenyl)-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-9-3-5-12(19-2)11(7-9)15-8-10(14(17)18)4-6-13(15)16/h3-8H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJUKTPGZFBEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C=C(C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)

![N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine](/img/structure/B1427930.png)

![{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine](/img/structure/B1427932.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1427935.png)